1-Ethyl-1H-1,2,4-Triazol-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

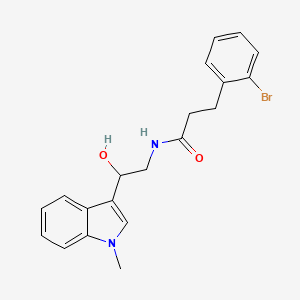

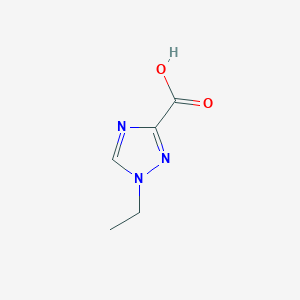

1,2,4-Triazole-3-carboxylic Acid is a major metabolite of the antiviral agent Ribavirin . The empirical formula is C3H3N3O2 and the molecular weight is 113.07 .

Synthesis Analysis

A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazole-3-carboxylic Acid is represented by the SMILES string OC(=O)c1nc[nH]n1 .

Chemical Reactions Analysis

The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . The product yields are usually low, especially for labile β-acyl groups .

Physical And Chemical Properties Analysis

1,2,4-Triazole-3-carboxylic Acid is a solid with a melting point of 132-136 °C .

Wirkmechanismus

Target of Action

1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1H-1,2,4-triazole . The 1,2,4-triazole moiety is a common fragment in many pharmacologically active compounds, including antiviral and antitumor agents . .

Mode of Action

It’s known that 1,2,4-triazole derivatives can exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .

Result of Action

It’s known that 1,2,4-triazole derivatives can exhibit various biological activities, including antiviral and antitumor effects .

Vorteile Und Einschränkungen Für Laborexperimente

ETCA is a useful tool for studying the biological activities of compounds. It can be used as a positive control in experiments to test the activity of other compounds. However, one limitation of ETCA is that it is not very soluble in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are many potential future directions for research involving ETCA. One area of interest is the development of new anticancer agents based on the structure of ETCA. Another area of research is the use of ETCA as a tool for studying the activity of enzymes and other biological molecules. Additionally, the development of more efficient synthesis methods for ETCA could lead to its wider use in scientific research.

Synthesemethoden

ETCA can be synthesized by reacting ethyl hydrazinecarboxylate with 2-bromoacetic acid, followed by cyclization with sodium hydroxide. The yield of this synthesis method is about 65%.

Wissenschaftliche Forschungsanwendungen

- ETCA-Derivate haben eine potente antifungale Wirkung gezeigt. Sie hemmen das Pilzwachstum, indem sie in essentielle zelluläre Prozesse eingreifen, was sie wertvoll für die Behandlung von Pilzinfektionen macht .

- Itraconazol, Voriconazol und Letrozol sind Beispiele für Triazol-basierte Medikamente, die in der Krebsbehandlung eingesetzt werden .

- ETCA-Derivate haben antibakterielle Eigenschaften gezeigt. Sie können das Bakterienwachstum hemmen und sind möglicherweise nützlich bei der Bekämpfung bakterieller Infektionen .

- Ribavirin, ein Breitband-Antivirenmittel, das bei der Behandlung von Hepatitis eingesetzt wird, enthält eine Triazol-Gruppierung .

- ETCA-Derivate können an bioorthogonaler Chemie teilnehmen und ermöglichen die selektive Markierung und Bildgebung von Biomolekülen .

Antifungale Aktivität

Antikrebs-Potenzial

Antibakterielle Wirkungen

Antiviren-Anwendungen

Biokonjugation und Chemische Biologie

Materialwissenschaften und Supramolekulare Chemie

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethyl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-8-3-6-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTDEPNAXOCIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1370462-55-7 |

Source

|

| Record name | 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)